(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide

Description

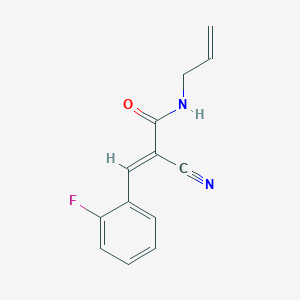

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide is an α,β-unsaturated cyanoenamide characterized by a fluorinated aromatic ring and an allyl (prop-2-enyl) substituent on the amide nitrogen. Its (E)-configuration ensures a planar geometry, which influences intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c1-2-7-16-13(17)11(9-15)8-10-5-3-4-6-12(10)14/h2-6,8H,1,7H2,(H,16,17)/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOJTCVHPNYDPX-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=CC1=CC=CC=C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=O)/C(=C/C1=CC=CC=C1F)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of cyanoenamides and is characterized by the following structural features:

- Cyano group (–CN)

- Enamide group (–C=C–CONH–)

- Fluorophenyl moiety

These structural elements contribute to its unique reactivity and biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Receptor Modulation : It might interact with cellular receptors, leading to altered signaling pathways that can influence cell behavior.

- Induction of Apoptosis : There is evidence suggesting that this compound can trigger programmed cell death in cancer cells by activating apoptotic pathways, which is critical for its antitumor activity.

Antitumor Properties

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. The compound's structural features enhance its ability to interact with biological targets, making it a candidate for further pharmacological investigations.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | |

| HeLa (Cervical) | 10 | |

| A549 (Lung) | 20 |

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest it can modulate the synthesis of pro-inflammatory cytokines, which are critical in inflammatory responses.

Table 2: Anti-inflammatory Effects of this compound

| Assay Type | Result | Concentration (µM) | Reference |

|---|---|---|---|

| Nitrite Production | Significant reduction | 25, 50 | |

| IL-1β Synthesis | Reduced | 25, 50 | |

| TNFα Synthesis | Reduced | 50 |

Case Studies

Recent case studies have highlighted the potential clinical applications of this compound. For instance:

- Case Study on Cancer Treatment : A study involving animal models demonstrated that administration of this compound resulted in significant tumor regression compared to control groups, indicating its potential as an effective therapeutic agent against specific cancer types.

- Inflammation Models : In models of induced paw edema, the compound exhibited a dose-dependent reduction in inflammation markers, suggesting its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ primarily in substituents on the phenyl ring, the cyano group’s position, and the N-alkyl/aryl moiety. Below is a comparative analysis with key analogs:

Key Findings:

Electronic Effects: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to stronger EWGs like trifluoromethyl (866156-40-3) or bromine (AGN-PC-0KC1KI). This may modulate reactivity in Michael addition or nucleophilic attack .

Solubility and Lipophilicity: The allyl group in the target compound likely improves solubility in organic solvents compared to analogs with unsubstituted amides (e.g., 15804-60-1) . Bulky substituents like phenoxy (109314-45-6) or isobutyl (329777-61-9) increase molecular weight and hydrophobicity .

Crystallographic Behavior :

- Hydrogen-bonding motifs (e.g., hydroxyl, methoxy) in analogs such as AGN-PC-0KC1KI and 866156-40-3 suggest a propensity for stable crystal lattices, as described by graph set analysis in Etter’s methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.